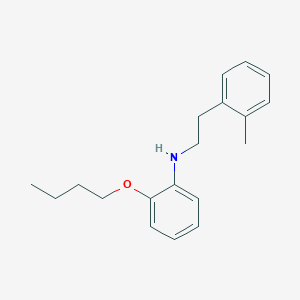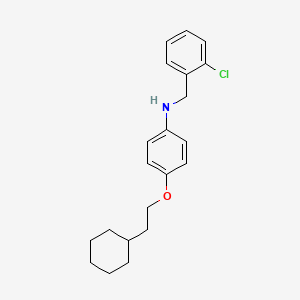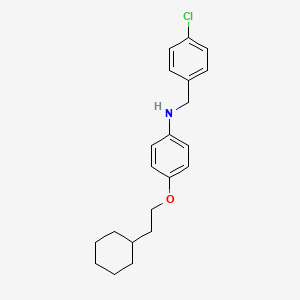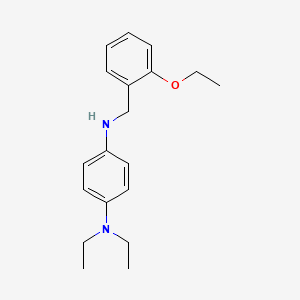
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
描述
“Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate” is a compound that contains a thiophene ring and a pyridine ring . It may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .Molecular Structure Analysis
The molecular formula of “this compound” is C11H10N2O2S . It contains a thiophene ring and a pyridine ring .Chemical Reactions Analysis
“Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . It may also be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 234.28 . It is recommended to be stored at room temperature .科学研究应用
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research. It has been studied for its potential applications in drug delivery, medical imaging, and cancer treatment. In drug delivery, this compound can be used to create nanoparticles that can be used to deliver drugs to targeted areas of the body. In medical imaging, this compound can be used to create contrast agents that can be used to enhance the visibility of certain structures in the body. In cancer treatment, this compound can be used to create targeted delivery systems for cancer drugs.
作用机制
Target of Action
It’s known that this compound is used in the synthesis of various derivatives , which may interact with different biological targets.
Mode of Action
It’s known that this compound can be used as a precursor in the synthesis of various derivatives , which may have different modes of action depending on their structure and the biological targets they interact with.
实验室实验的优点和局限性
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has a number of advantages and limitations when it comes to lab experiments. One of the main advantages of using this compound in lab experiments is its stability. This compound is relatively stable, making it ideal for experiments that require a stable compound. Another advantage of using this compound in lab experiments is its versatility. This compound can be used in a variety of different experiments, making it a useful tool in the lab. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its cost. This compound is relatively expensive, making it impractical for some experiments. Another limitation is its toxicity. This compound is toxic, so it should be handled with care in the lab.
未来方向
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has a wide range of potential
安全和危害
生化分析
Biochemical Properties
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction can inhibit the enzyme’s activity, leading to reduced collagen production. Additionally, the compound can bind to various proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the hydroxyproline content in HSC-T6 cells, indicating its role in collagen metabolism . Furthermore, it can modulate cell signaling pathways, leading to changes in gene expression and cellular responses. These effects highlight the compound’s potential in regulating cellular functions and its therapeutic implications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, its interaction with prolyl-4-hydroxylase inhibits the enzyme, reducing collagen synthesis . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, highlighting the importance of understanding its temporal effects in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular functions. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe application in research and clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with prolyl-4-hydroxylase affects collagen metabolism . Additionally, the compound can modulate other metabolic pathways, leading to changes in cellular metabolism and function. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
methyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)9-7(6-16-10(9)12)8-4-2-3-5-13-8/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMHKBKXAJMVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)

![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)

![Benzenamine, 4-[(3-fluorophenyl)methyl]-](/img/structure/B1385666.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)
![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)


![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)
![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)
